7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines was confirmed on the basis of analytical and spectral (IR, 1 H NMR, 13 C NMR and ESIMS) data . For example, the IR spectrum contained a C=O absorption band at 1,678 cm −1. Strong bands observed at 1,532 cm −1 indicate stretching vibrations of C=N groups .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N –N bond .Scientific Research Applications
Neurotoxicity Studies
This compound has been investigated for its neurotoxic potential. A study examined a related pyrazoline derivative and found that it affected acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also assessed .
Anti-Inflammatory Properties
The presence of the 4-fluorophenyl and pyridin-4-yl moieties in this compound is crucial for its anti-inflammatory activity. Researchers have explored similar derivatives and identified their inhibitory efficacy against inflammation. The compound’s structure plays a significant role in determining its effectiveness .
Cytotoxicity Against Cancer Cells
Several compounds related to this pyrimido[4,5-d]pyrimidine scaffold have demonstrated cytotoxic activity against cancer cell lines. Notably, this compound showed superior cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM. It also exhibited moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrimidine structure often interact with various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of Action
The compound could bind to its target protein and alter its function. This could lead to changes in the biochemical processes that the protein is involved in .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For instance, if the compound targets CDK2, it could affect cell cycle progression and potentially induce apoptosis .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound has an inhibitory effect on CDK2, it could lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-4-6-14(7-5-13)12-30-20-17-19(26(2)22(29)27(3)21(17)28)24-18(25-20)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXGMFGUFFMDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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